molecular formula C14H26N2O2 B1326471 Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate CAS No. 960294-18-2

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B1326471
CAS No.: 960294-18-2
M. Wt: 254.37 g/mol
InChI Key: VPLODDZAJNYXTC-UHFFFAOYSA-N
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Description

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate typically involves the reaction of a suitable diamine with a tert-butyl ester precursor. One common method includes the cyclization of a linear diamine with a tert-butyl ester under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This compound can inhibit or activate enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate

Uniqueness

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is unique due to its specific spiro linkage and tert-butyl ester group, which confer distinct chemical and physical properties. These features make it particularly useful in the synthesis of spirocyclic compounds and in applications requiring stable, reactive intermediates .

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLODDZAJNYXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647128
Record name tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960294-18-2
Record name 1,1-Dimethylethyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960294-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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